REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C[O:9][CH:10](OC)[CH2:11][N:12]1[C:17](=[O:18])[CH:16]=[N:15][C:14]2[CH:19]=[CH:20][C:21]([O:23][CH3:24])=[N:22][C:13]1=2>O>[CH3:24][O:23][C:21]1[CH:20]=[CH:19][C:14]2[N:15]=[CH:16][C:17](=[O:18])[N:12]([CH2:11][CH:10]=[O:9])[C:13]=2[N:22]=1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
COC(CN1C2=C(N=CC1=O)C=CC(=N2)OC)OC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hemiacetal
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel)
|
Type
|
CUSTOM
|
Details
|
to give the product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=CC2=C(N(C(C=N2)=O)CC=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |